Phoenicanthusine

Description

Contextualization within Natural Product Discovery and Phytochemistry

The exploration of natural products for novel therapeutic agents is a cornerstone of pharmaceutical research, with a significant portion of modern medicines originating from or inspired by natural sources. biomedpharmajournal.org Plants, in particular, have historically served as a rich reservoir of complex and biologically active molecules. biomedpharmajournal.org Phytochemistry, the study of phytochemicals, focuses on the extraction, isolation, and structural elucidation of these plant-derived compounds. This discipline operates at the intersection of botany and chemistry, driving the discovery of lead compounds for drug development. biomedpharmajournal.orgtjnpr.org

Alkaloids represent a large and diverse class of naturally occurring organic compounds that typically contain at least one nitrogen atom. wikipedia.org They are produced by a wide variety of organisms, including plants, fungi, and animals, and are known for their wide-ranging pharmacological activities. wikipedia.org Within the vast world of plant-derived compounds, the Annonaceae family is recognized as a prolific source of isoquinoline (B145761) alkaloids, particularly aporphine-type alkaloids. researchgate.net These compounds have garnered significant scientific interest due to their unique structures and potent biological activities, including antitumor, antimicrobial, and antimalarial properties. researchgate.netnih.gov The discovery of phoenicanthusine is a direct result of systematic efforts in natural product discovery, specifically targeting the unique flora of Sri Lanka to uncover novel bioactive compounds from previously uninvestigated plant species. researchgate.netacs.org

Historical Overview of this compound Discovery and Initial Characterization

This compound was first isolated from the stem bark of Phoenicanthus obliqua Hook.f. & Thoms., a plant belonging to the Annonaceae family. researchgate.netnih.gov This discovery was significant as the genus Phoenicanthus, which includes two species both endemic to Sri Lanka (P. obliqua and P. coriacea), had not been subjected to prior chemical investigations. researchgate.netacs.org The research was part of a broader scientific endeavor to identify novel and bioactive natural products from Sri Lankan flora. acs.org

The isolation process involved successive extraction of the dried stem bark with hexane (B92381) and methyl ethyl ketone, followed by separation and purification using medium-pressure liquid chromatography (MPLC) over silica (B1680970) gel. acs.org The structure of this compound was determined through comprehensive spectroscopic and spectrometric analysis. acs.orgarizona.edu Its molecular formula was established as C₃₈H₃₂N₂O₆ by high-resolution mass spectrometry (HRMS), indicating it was a dimeric aporphine (B1220529) alkaloid. acs.org The detailed structural elucidation was accomplished using one-dimensional (1D) and two-dimensional (2D) nuclear magnetic resonance (NMR) techniques, including ¹H NMR, ¹³C NMR, COSY, HMQC, HMBC, and NOESY experiments. researchgate.netnih.gov These analyses revealed that this compound possesses a unique and previously unreported linkage between its two aporphine monomer units. researchgate.netacs.org

Alongside this compound, several known alkaloids were also isolated from Phoenicanthus obliqua, providing a more comprehensive phytochemical profile of the plant. acs.org

Table 1: Alkaloids Isolated from Phoenicanthus obliqua

| Compound Name | Type |

|---|---|

| This compound | New Dimeric Aporphine Alkaloid |

| 7,7′-bis(dehydro-O-methylisopiline) | Known Dimeric Aporphine |

| 7-dehydronuciferyl-7′-dehydro-O-methylisopiline | Known Dimeric Aporphine |

| Urabaine | Known Dimeric Aporphine |

| Glaucine | Known Aporphine |

| N-methylsecoglaucine | Known Seco-aporphine |

| Pseudocolumbamine | Known Protoberberine |

Source: researchgate.netacs.org

Classification and Significance of Dimeric Aporphine Alkaloids in Natural Science

Aporphine alkaloids are a major group within the vast class of isoquinoline alkaloids, characterized by a specific tetracyclic ring system. nih.govsemanticscholar.org Dimeric aporphine alkaloids are a specialized subclass where two aporphine monomer units are chemically linked together. nih.govresearchgate.net The classification of these dimers is based on the nature of the linkage (e.g., ether or carbon-carbon bonds) and the specific positions on the aporphine skeletons where this linkage occurs. researchgate.net

This compound is exceptionally significant because it represents the first and only example of a dimeric aporphine alkaloid with a nitrogen-to-carbon (N-6 to C-4′) and a carbon-to-carbon (C-7 to C-5′) linkage between the two monomeric units. researchgate.netacs.orgacs.orgresearchgate.net This unprecedented connectivity sets it apart from other known dimeric aporphines, which typically feature linkages such as C-C bonds at the 7-position or aryloxy ether bonds at positions C-8, C-9, or C-11. nih.govresearchgate.net

The significance of dimeric aporphine alkaloids in natural science stems from their potent and diverse biological activities. nih.govresearchgate.net Compounds within this class have demonstrated a wide array of pharmacological properties, including:

Antitumor and cytotoxic activity nih.govmdpi.com

Antimalarial activity nih.govmdpi.com

Antimicrobial effects nih.govresearchgate.net

Antiplatelet aggregation nih.govmdpi.com

Immunosuppressive properties nih.govresearchgate.net

Vasorelaxant effects nih.govresearchgate.net

The discovery of new structural types, such as this compound, expands the chemical diversity of this alkaloid subclass and provides novel molecular scaffolds for medicinal chemistry and drug discovery efforts. tjnpr.org

Current State of Research and Emerging Themes for this compound

Following its initial discovery and structural elucidation, research on this compound has been limited. The primary focus has been on its unique chemical structure. However, emerging themes in computational drug discovery have highlighted its potential. In-silico studies have been conducted to explore the bioactivity of this compound. tiikm.comiti.lk One such study performed molecular docking of this compound against renin, an enzyme involved in the regulation of blood pressure. tiikm.comiti.lk The results of this computational modeling were reported as favorable, suggesting that this compound may have an inhibitory interaction with this enzyme. tiikm.comiti.lk

This preliminary in-silico work represents an emerging theme in natural product research, where computational tools are used to predict the biological targets of newly discovered compounds, thereby guiding further experimental investigation and prioritizing compounds for development. tiikm.com While experimental validation is still required, the docking studies suggest a potential avenue for future research into the therapeutic applications of this compound. The current state of research is thus characterized by a well-defined chemical structure and a nascent exploration of its biological potential through computational methods.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| 7,7′-bis(dehydro-O-methylisopiline) |

| 7-dehydronuciferyl-7′-dehydro-O-methylisopiline |

| Glaucine |

| N-methylsecoglaucine |

| This compound |

| Pseudocolumbamine |

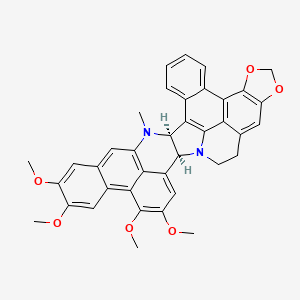

Structure

3D Structure

Properties

Molecular Formula |

C38H32N2O6 |

|---|---|

Molecular Weight |

612.7 g/mol |

IUPAC Name |

(2S,17S)-8,9,13,14-tetramethoxy-3-methyl-24,26-dioxa-3,18-diazadecacyclo[19.13.2.14,12.02,17.06,11.018,35.023,27.028,36.029,34.016,37]heptatriaconta-1(35),4(37),5,7,9,11,13,15,21,23(27),28(36),29,31,33-tetradecaene |

InChI |

InChI=1S/C38H32N2O6/c1-39-24-12-19-14-25(41-2)26(42-3)15-22(19)32-30(24)23(16-27(43-4)37(32)44-5)34-36(39)33-21-9-7-6-8-20(21)31-29-18(10-11-40(34)35(29)33)13-28-38(31)46-17-45-28/h6-9,12-16,34,36H,10-11,17H2,1-5H3/t34-,36-/m0/s1 |

InChI Key |

MEVPVZCCMPLQMI-GIWKVKTRSA-N |

Isomeric SMILES |

CN1[C@@H]2[C@H](C3=CC(=C(C4=C5C=C(C(=CC5=CC1=C34)OC)OC)OC)OC)N6CCC7=CC8=C(C9=C7C6=C2C1=CC=CC=C19)OCO8 |

Canonical SMILES |

CN1C2C(C3=CC(=C(C4=C5C=C(C(=CC5=CC1=C34)OC)OC)OC)OC)N6CCC7=CC8=C(C9=C7C6=C2C1=CC=CC=C19)OCO8 |

Synonyms |

phoenicanthusine |

Origin of Product |

United States |

Isolation and Comprehensive Structural Elucidation Methodologies of Phoenicanthusine

Source Organism and Biogeographical Context of Phoenicanthus obliqua

Phoenicanthusine was isolated from the stem bark of Phoenicanthus obliqua Hook. f. & Thoms., a plant belonging to the Annonaceae family. The genus Phoenicanthus is endemic to Sri Lanka and comprises only two species, P. obliqua and P. coriacea. Prior to the investigation that led to the discovery of this compound, these species had not been subjected to chemical studies, making them a prime target for the discovery of novel natural products. The plant material for this research was collected in Sri Lanka, highlighting the island's unique biodiversity as a source of new chemical entities.

Advanced Extraction and Purification Protocols for this compound

The isolation of a pure compound from a complex plant matrix is a critical and often challenging step in natural product chemistry. The process for obtaining this compound involved a multi-step extraction and chromatographic purification strategy.

The initial step involved the processing of 3 kg of dried and powdered stem bark of P. obliqua. A sequential extraction was performed at room temperature using solvents of increasing polarity. The plant material was first extracted with hexane (B92381), a nonpolar solvent, to remove lipids and other nonpolar constituents. This was followed by extraction with methyl ethyl ketone (MEK), a more polar solvent, to isolate the alkaloids and other moderately polar compounds. This successive solvent extraction technique is a fundamental method for the initial fractionation of complex natural product mixtures. The resulting hexane and methyl ethyl ketone extracts yielded 14 g and 21 g of crude material, respectively.

Thin-Layer Chromatography (TLC) analysis of the hexane and MEK extracts indicated similar chemical profiles. Consequently, the extracts were combined for further purification. The separation of individual compounds from the complex mixture was achieved through repeated Medium-Pressure Liquid Chromatography (MPLC) over a silica (B1680970) gel stationary phase. column-chromatography.com MPLC is a widely used technique that offers better resolution and speed compared to traditional column chromatography. By carefully selecting and modifying the solvent system (mobile phase) used to elute the compounds from the silica gel column, researchers were able to separate this compound from six other known alkaloids also present in the bark. The other isolated compounds included three known dimeric aporphines [7,7'-bis(dehydro-O-methylisopiline), 7-dehydronuciferyl-7'-dehydro-O-methylisopiline, urabaine], glaucine, N-methylsecoglaucine, and pseudocolumbamine.

Spectroscopic and Spectrometric Approaches for Structural Confirmation

Once a pure compound is isolated, its molecular structure must be determined. For this compound, a combination of advanced spectroscopic and spectrometric techniques was employed to unequivocally establish its novel and complex structure. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. nih.gov For this compound, a series of one-dimensional (1D) and two-dimensional (2D) NMR experiments were conducted.

1D NMR: The ¹H (proton) and ¹³C (carbon-13) NMR spectra provided the initial information about the chemical environment of all hydrogen and carbon atoms in the molecule. The ¹H NMR spectrum revealed the presence of aromatic protons, a methylenedioxy group, five methoxy (B1213986) groups, and an N-methyl group.

2D NMR: To assemble the molecular puzzle, several 2D NMR techniques were utilized:

¹H-¹H COSY (Correlation Spectroscopy): This experiment identified protons that are coupled to each other, helping to establish connections between adjacent atoms.

HMQC (Heteronuclear Multiple Quantum Coherence): This technique correlated each proton signal with the carbon atom to which it is directly attached.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment was crucial for establishing long-range connections (2-3 bonds) between protons and carbons, allowing the assembly of the complete carbon skeleton and the placement of substituents.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identified protons that are close to each other in space, providing critical information about the molecule's three-dimensional structure and the linkage points between the two monomeric units.

Through meticulous analysis of these NMR datasets, all ¹H and ¹³C signals were assigned. The data confirmed that this compound is a dimeric aporphine (B1220529) alkaloid with an unprecedented linkage between the two monomer units, connected via N-6–C-4′ and C-7–C-5′ bonds. nih.gov

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

This is an interactive data table based on published research findings.

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

|---|---|---|

| 1 | 145.2 | |

| 2 | 149.2 | |

| 3 | 108.9 | 6.60 (s) |

| 3a | 125.7 | |

| 4 | 36.3 | 2.85 (m), 3.05 (m) |

| 5 | 53.2 | 2.55 (m), 3.20 (m) |

| 6a | 58.7 | 4.10 (d, 12.0) |

| 7 | 120.1 | |

| 7a | 127.8 | |

| 8 | 110.8 | 6.66 (s) |

| 9 | 148.1 | |

| 10 | 147.5 | |

| 11 | 111.9 | 7.34 (s) |

| 11a | 129.5 | |

| 1' | 150.9 | |

| 2' | 151.8 | |

| 3' | 111.4 | 7.04 (s) |

| 4' | 124.5 | |

| 5' | 128.9 | |

| 6' | 128.0 | |

| 6a' | 52.8 | 4.85 (dd, 12.0, 4.5) |

| 7' | 134.5 | 9.03 (s) |

| 8' | 127.1 | 8.92 (d, 8.0) |

| 9' | 133.5 | 7.60 (t, 8.0) |

| 10' | 124.1 | 7.35 (t, 8.0) |

| 11' | 128.3 | 8.05 (d, 8.0) |

| 11a' | 130.2 | |

| N-Me | 43.8 | 3.44 (s) |

| 1,2-OCH₂O | 101.3 | 6.10 (d, 1.5), 6.15 (d, 1.5) |

| 1'-OMe | 61.9 | 3.74 (s) |

| 2'-OMe | 56.1 | 3.55 (s) |

| 9'-OMe | 56.3 | 3.97 (s) |

High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the precise molecular weight of a compound, which in turn allows for the calculation of its elemental composition. nih.govrsc.org For this compound, HRMS analysis established the molecular formula as C₃₈H₃₂N₂O₆. This information was vital for confirming the dimeric nature of the alkaloid and was consistent with the structure proposed by the NMR data. The high accuracy of HRMS helps to distinguish between compounds with the same nominal mass but different elemental formulas, a critical step in the identification of new substances. acs.org Furthermore, analysis of the fragmentation patterns observed in the mass spectrum can provide additional clues that support the proposed structure. nih.gov

Configurational and Conformational Analysis of this compound

The determination of the three-dimensional structure of this compound was accomplished through a sophisticated application of one-dimensional and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy. The relative configuration and preferred conformation of the molecule were largely deduced from Nuclear Overhauser Effect Spectroscopy (NOESY) data, which provides through-space correlations between protons that are in close proximity.

Analysis of the NOESY spectrum was critical in establishing the spatial relationships between different parts of the dimeric structure. These correlations, in conjunction with data from other NMR experiments such as ¹H-¹H COSY, HMQC, and HMBC, allowed for the precise assignment of all proton and carbon signals. This comprehensive dataset enabled the construction of a detailed 3D model of this compound, revealing the intricate folding and spatial orientation of the two aporphine monomers relative to each other. The anisotropic effects observed in the NMR spectrum, such as the significant downfield shift of the N-CH₃ signal, were rationalized by this conformational arrangement, where the N-methyl group is influenced by the aromatic ring system of the adjacent monomer.

Interactive Table: Key ¹H NMR Chemical Shift Assignments for this compound

| Proton | Chemical Shift (δ ppm) | Multiplicity | Key HMBC Correlations |

| N-CH₃ | 3.44 | s | C-4', C-5' |

| OMe-9' | 3.97 | s | C-9' |

| OMe-10' | 3.93 | s | C-10' |

| OMe-1' | 3.74 | s | C-1' |

| OMe-2' | 3.55 | s | C-2' |

Note: Data is based on spectroscopic analysis in CDCl₃. 's' denotes a singlet.

Elucidation of Novel Inter-Monomeric Linkages and Stereochemical Features in this compound Architecture

The structural elucidation of this compound culminated in the identification of a completely novel linkage pattern for dimeric aporphine alkaloids. nih.gov High-Resolution Mass Spectrometry (HRMS) established the molecular formula, and detailed analysis of 2D NMR spectra, particularly Heteronuclear Multiple Bond Correlation (HMBC), was instrumental in piecing together the connectivity between the two monomeric units.

This compound represents the first-ever example of a dimeric aporphine alkaloid linked through N-6 to C-4' and C-7 to C-5' bonds. nih.gov This discovery is a significant departure from previously reported dimeric aporphines, which typically feature ether or direct carbon-carbon bonds at other positions. The HMBC spectrum provided the definitive evidence for these linkages. For instance, correlations were observed between the N-CH₃ protons and carbons C-4' and C-5', confirming the N-6 to C-4' linkage. Similarly, correlations between protons on one monomer and carbons on the other elucidated the C-7 to C-5' bond.

The stereochemical features at the chiral centers were also defined through these comprehensive spectroscopic studies. The relative stereochemistry was established by the NOESY correlations, which indicated the spatial proximity of specific protons, thereby defining their orientation as either axial or equatorial and their relative positions on the stereogenic centers. This meticulous analysis has provided a complete and unambiguous structural assignment for this compound, highlighting its unique place among natural alkaloids.

Interactive Table: Spectroscopic Data Supporting the Structure of this compound

| Technique | Observation | Implication |

| HRMS | Provided exact molecular formula | Confirmed dimeric nature of the alkaloid |

| ¹H NMR | Unusually low-field N-CH₃ signal | Anisotropic effect due to proximity to an aromatic ring |

| HMBC | Correlations between N-CH₃ and C-4'/C-5' | Confirmed the novel N-6 to C-4' linkage |

| NOESY | Through-space correlations between protons | Determined the relative configuration and conformation |

Biosynthetic Pathways and Metabolic Engineering Perspectives of Phoenicanthusine

General Biosynthesis of Monomeric Aporphine (B1220529) Alkaloids

The biosynthesis of monomeric aporphine alkaloids is a complex process that originates from the shikimate pathway. This pathway provides the aromatic amino acid L-tyrosine, which serves as the fundamental building block. The general steps are as follows:

Formation of Benzylisoquinoline Precursors: The biosynthesis begins with the condensation of two tyrosine derivatives, dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA), to form (S)-norcoclaurine. This reaction is catalyzed by norcoclaurine synthase (NCS).

Series of Modifications: (S)-norcoclaurine then undergoes a series of enzymatic modifications, including N-methylation, O-methylation, and hydroxylation, to yield the key intermediate (S)-reticuline. These steps are carried out by enzymes such as methyltransferases and cytochrome P450 monooxygenases.

Oxidative Coupling: The crucial step in the formation of the aporphine core is the intramolecular oxidative coupling of (S)-reticuline. This reaction, typically catalyzed by a cytochrome P450 enzyme, leads to the formation of the characteristic tetracyclic aporphine scaffold.

The following table summarizes the key precursors in the biosynthesis of monomeric aporphine alkaloids.

| Precursor | Role in Biosynthesis |

| L-Tyrosine | Primary amino acid building block |

| Dopamine | Intermediate derived from L-tyrosine |

| 4-Hydroxyphenylacetaldehyde (4-HPAA) | Intermediate derived from L-tyrosine |

| (S)-Norcoclaurine | Initial benzylisoquinoline alkaloid formed |

| (S)-Reticuline | Central intermediate leading to various aporphine alkaloids |

Hypothesized Dimerization Mechanisms in Phoenicanthusine Formation

This compound is distinguished as the first known dimeric aporphine alkaloid with a N-6-C-4′ and C-7-C-5′ linkage. arizona.eduresearchgate.net The formation of such a dimer is thought to occur through the oxidative coupling of two monomeric aporphine units. While the precise mechanism is speculative, it likely involves the following conceptual steps:

Generation of Monomeric Precursors: The plant, Phoenicanthus obliqua, would first synthesize monomeric aporphine alkaloids as described in the previous section. researchgate.netufpb.br

Enzymatic Oxidation: Specific oxidoreductases or peroxidases would then oxidize these monomers, creating reactive radical species.

Regioselective Coupling: These radicals would then undergo a highly specific intermolecular coupling to form the unique N-C and C-C bonds that define this compound. The regioselectivity of this coupling is what determines the final, unusual structure of the dimer.

The complexity and specificity of this linkage suggest a tightly controlled, enzyme-catalyzed process rather than a random chemical reaction.

Identification and Characterization of Key Enzymes in this compound Biosynthesis

While specific enzymes involved in the biosynthesis of this compound have not yet been isolated and characterized, based on analogous pathways for other aporphine alkaloids, several classes of enzymes are predicted to be essential.

| Enzyme Class | Hypothesized Function in this compound Biosynthesis |

| Norcoclaurine Synthase (NCS) | Catalyzes the initial formation of the benzylisoquinoline skeleton. |

| Methyltransferases (O- and N-) | Responsible for the methylation of hydroxyl and amine groups on the precursor molecules. |

| Cytochrome P450 Monooxygenases | Likely involved in the intramolecular oxidative coupling to form the aporphine core and potentially the intermolecular dimerization. |

| Oxidoreductases/Peroxidases | Could also play a role in the final dimerization step by generating the necessary radical intermediates. |

Future research involving transcriptomics and proteomics of Phoenicanthus obliqua could lead to the identification of the specific genes and enzymes responsible for the synthesis of this complex dimer.

Investigation of Precursor Incorporations and Isotopic Labeling Studies

To definitively establish a biosynthetic pathway, precursor incorporation studies using isotopically labeled compounds are indispensable. Although no such studies have been published specifically for this compound, the methodology would involve feeding the plant with labeled precursors and tracing their incorporation into the final molecule.

Hypothetical Labeling Study Design:

Synthesis of Labeled Precursors: Labeled versions of hypothesized precursors, such as [¹³C]-L-tyrosine or [¹⁴C]-(S)-reticuline, would be synthesized.

Administration to Phoenicanthus obliqua: These labeled compounds would be administered to the plant or cell cultures of the plant.

Isolation and Analysis: After a period of growth, this compound would be isolated, and its isotopic enrichment would be analyzed using techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

The results of such studies would provide concrete evidence for the proposed pathway and the specific precursors involved in the formation of both the monomeric units and the final dimeric structure.

Potential for Biosynthetic Pathway Elucidation and Reconstruction

The elucidation and reconstruction of the biosynthetic pathway for this compound present a significant but achievable challenge. Modern techniques in molecular biology and synthetic biology offer a roadmap for future research.

Key Research Avenues:

Genomic and Transcriptomic Analysis: Sequencing the genome and transcriptome of Phoenicanthus obliqua could reveal clusters of genes that are co-expressed and likely function together in the biosynthetic pathway.

Enzyme Discovery and Characterization: Candidate genes identified through sequencing can be expressed in heterologous systems (like yeast or E. coli) to produce the enzymes and test their function in vitro.

Metabolic Engineering: Once the key enzymes are identified, their genes could be introduced into a microbial host to reconstruct the biosynthetic pathway and potentially produce this compound or novel analogs through fermentation.

While the biosynthetic pathways for many complex dimeric alkaloids remain speculative, the combination of these advanced research strategies holds great promise for unraveling the intricate steps of this compound's formation. researchgate.net

Ecological and Chemo Taxonomic Significance of Phoenicanthusine

Chemotaxonomic Markers within the Phoenicanthus Genus and the Annonaceae Family

The Annonaceae family is well-known for producing a vast array of benzylisoquinoline alkaloids, with aporphine-type alkaloids being a predominant and characteristic group. jscimedcentral.comresearchgate.netresearchgate.net These compounds serve as crucial chemical markers (chemotaxonomic markers) for defining relationships between different genera and species within the family. The isolation of specific alkaloids, such as liriodenine (B31502), has been so widespread across the family—found in at least 86 genera—that it is considered a significant chemotaxonomic marker for Annonaceae. researchgate.netresearchgate.net The presence of such compounds suggests a close phylogenetic relationship between the species that produce them. researchgate.net

Phoenicanthusine was first isolated from the stem bark of Phoenicanthus obliqua, a species endemic to Sri Lanka. scribd.comresearchgate.net Its structure is notable as it is the first discovered dimeric aporphine (B1220529) alkaloid with a specific N-6-C-4′ and C-7-C-5′ linkage. researchgate.netarizona.edu This structural uniqueness makes this compound a highly specific marker. While broad categories of alkaloids like aporphines and oxoaporphines are characteristic of the Annonaceae family as a whole, the presence of a highly complex and unique dimer like this compound is a strong indicator for the genus Phoenicanthus. jscimedcentral.comnih.gov

The alkaloid profile of a plant is a key phenotype that can be used to classify it. The co-occurrence of this compound with other known alkaloids in P. obliqua helps to place the genus within the broader context of the Annonaceae family. The study of alkaloid profiles contributes significantly to the chemotaxonomic knowledge of genera like Guatteria and Annona, and by extension, Phoenicanthus. researchgate.netscielo.br

Table 1: Distribution of Key Alkaloid Types in Select Annonaceae Genera

| Genus | Common Alkaloid Types | Representative Alkaloids | Reference |

| Annona | Aporphine, Oxoaporphine, Benzylisoquinoline | Liriodenine, Anonaine (B1665113), Reticuline | jscimedcentral.comresearchgate.net |

| Guatteria | Aporphine, Tetrahydroprotoberberine | Nornuciferine, Isocorydine, Liriodenine | scielo.brscielo.br |

| Xylopia | Oxoaporphine, Diterpenes | Liriodenine, Oxophoebine, O-methylmoschatoline | researchgate.netarizona.edu |

| Duguetia | Aporphinoids, Benzyltetrahydroisoquinolines | 7-oxygenated aporphines, Cleistopholine | psu.edu |

| Phoenicanthus | Dimeric Aporphine, Aporphine | This compound | scribd.comresearchgate.net |

Ecological Roles of this compound in Plant Defense Mechanisms

Alkaloids are a major class of plant secondary metabolites that are crucial for defense against herbivores and pathogens. nih.gov Their biological activities, which include antimicrobial, insecticidal, and cytotoxic effects, form a plant's chemical shield against environmental pressures. jscimedcentral.comresearchgate.netnih.gov The Annonaceae family, rich in these compounds, exemplifies this defensive strategy. researchgate.net

Aporphine and oxoaporphine alkaloids, the structural precursors to a compound like this compound, have demonstrated a wide range of biological activities. For instance, liriodenine exhibits potent antifungal, antibacterial, and antiprotozoal actions. researchgate.net Other alkaloids from the Annonaceae have shown cytotoxic and antiproliferative properties, which can deter larger herbivores by making the plant tissue toxic. nih.govscielo.brscielo.br For example, some oxoaporphine alkaloids have shown selective toxicity against DNA repair-deficient yeast mutants, indicating a mechanism that could be harmful to a wide range of organisms. researchgate.netarizona.edu

While direct studies on the specific ecological roles of this compound are not extensively documented, its complex dimeric structure, derived from these bioactive aporphine units, suggests a potent defensive function. The production of such a complex molecule is metabolically expensive for the plant, implying a significant evolutionary advantage, likely related to deterring specific pests or pathogens prevalent in its native Sri Lankan habitat. The structural complexity could enhance its potency or provide resistance against detoxification mechanisms in herbivores. The various biological activities reported for related alkaloids, such as trypanocidal and leishmanicidal effects, underscore the potential of these compounds to combat a wide spectrum of natural enemies, from insects to microbial pathogens. researchgate.netnih.gov

Phylogenetic Relationships Inferred from Alkaloid Profiles of Related Species

The study of chemical diversity within a plant family can provide powerful insights into its evolutionary history, a field known as chemical phylogenetics or chemotaxonomy. d-nb.info The distribution of different types of alkaloids across species can be mapped onto a phylogenetic tree to understand how these chemical traits have evolved. d-nb.infomdpi.com A significant correlation often exists between the chemical profiles of related species and their phylogenetic distance, meaning closely related species tend to have more similar alkaloid compositions. d-nb.info

Within the Annonaceae, the prevalence of benzylisoquinoline-derived alkaloids is a unifying feature. researchgate.netpsu.edu However, the diversification into various subgroups like aporphines, protoberberines, and unique dimers like this compound allows for a more granular phylogenetic analysis. scribd.com The presence of common alkaloids like liriodenine and anonaine in genera such as Annona, Duguetia, Guatteria, and Xylopia suggests a close evolutionary relationship between them. researchgate.net

The unique structure of this compound from Phoenicanthus obliqua marks a specific evolutionary path within the family. researchgate.net While the basic aporphine skeleton is common, the specific dimerization pattern is a derived trait that distinguishes Phoenicanthus. Phylogenetic analyses combining molecular data (like DNA sequences) with chemical data (alkaloid profiles) provide a robust framework for understanding these relationships. researchgate.netplos.org For instance, the presence of 7-oxygenated aporphines is a common feature in the genus Duguetia, setting it apart from others. psu.edu Similarly, the discovery of this compound provides a key chemical character for defining the phylogenetic position of the Phoenicanthus genus, suggesting a distinct evolutionary lineage that favored this particular type of chemical defense.

Investigation of Biological Activity and Pharmacological Mechanisms of Phoenicanthusine

In Silico Computational Approaches to Target Identification and Ligand Binding

Computational methods, including molecular docking and molecular dynamics simulations, have been instrumental in predicting the biological targets of Phoenicanthusine and understanding the intricacies of its interactions.

Molecular Docking Simulations with Enzyme Targets (e.g., Renin)

Molecular docking studies have explored the binding affinity of this compound with various enzymes, most notably renin. tiikm.com Renin is a key enzyme in the renin-angiotensin-aldosterone system, which plays a crucial role in regulating blood pressure. The inhibition of renin is a therapeutic strategy for the management of hypertension.

In silico docking simulations have shown that this compound exhibits favorable binding interactions with the active site of renin. tiikm.comiti.lk These studies suggest that this compound can fit into the binding pocket of renin, forming stable interactions with key amino acid residues. nih.gov The favorable results from these computational models indicate the potential of this compound as a renin inhibitor. tiikm.com

Table 1: Molecular Docking Results of this compound with Renin

| Parameter | Value | Reference |

|---|---|---|

| Target Enzyme | Renin | tiikm.com |

| Ligand | This compound | tiikm.com |

| Binding Outcome | Favorable | tiikm.comiti.lk |

| Predicted Interaction | Binding to active site | nih.gov |

Molecular Dynamics Simulations for Ligand-Receptor Interaction Stability

To further investigate the stability of the predicted interaction between this compound and its target enzymes, molecular dynamics (MD) simulations have been employed. iti.lk MD simulations provide a more dynamic picture of the ligand-receptor complex, accounting for the flexibility of both the ligand and the protein over time. youtube.combnl.gov These simulations calculate the physical movements of atoms and molecules, offering insights into the stability of the binding and the conformational changes that may occur. youtube.com

For the this compound-renin complex, MD simulations were performed on the most promising candidates identified through molecular docking. iti.lk The results of these simulations, followed by the calculation of the free energy of binding, indicated a stable interaction, reinforcing the potential of this compound as a modulator of renin activity. iti.lk

Exploration of Biological Activities in Non-Human, In Vitro Models

The biological potential of this compound has been explored in various in vitro models, providing preliminary evidence of its bioactivities. As a dimeric aporphine (B1220529) alkaloid, it belongs to a class of compounds known for their diverse pharmacological effects. researchgate.netscribd.com

Research has shown that some dimeric aporphine alkaloids exhibit a range of biological activities, including anti-plasmodial, cytotoxic, and anti-inflammatory effects. researchgate.net For instance, related compounds have demonstrated moderate anti-plasmodial properties against Plasmodium falciparum and cytotoxic activities against various cancer cell lines such as HL-60, HELA, and MCF-7. researchgate.net While specific in vitro studies on this compound are still emerging, the activities observed in structurally similar alkaloids provide a basis for its further investigation.

Mechanistic Insights into Biological Actions at the Cellular and Sub-cellular Levels

Understanding the mechanisms through which this compound exerts its biological effects at the cellular and sub-cellular levels is a critical area of ongoing research. The interaction of this compound with biological targets like enzymes can trigger a cascade of cellular events. evitachem.com

As a phenolic compound, it is postulated that this compound may influence cellular stress responses. evitachem.com The mechanisms of action for related phytochemicals often involve the perturbation of cell membrane lipid bilayers, leading to pore formation and leakage of cellular contents, or the modulation of host immune responses and attenuation of apoptosis and inflammation. nih.gov The specific cellular pathways affected by this compound are yet to be fully elucidated, but its classification as a dimeric aporphine alkaloid suggests potential involvement in pathways related to cell growth, inflammation, and microbial infectivity. researchgate.net

Structure-Activity Relationship (SAR) Studies on the this compound Core Scaffold

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. creative-proteomics.comresearchgate.net For the this compound core scaffold, which is a novel N-6-C-4' and C-7-C-5' linked dimeric aporphine alkaloid, SAR studies aim to identify the key functional groups and structural features responsible for its observed biological effects. researchgate.netresearchgate.net

By systematically modifying the this compound structure and evaluating the biological activity of the resulting analogs, researchers can determine which parts of the molecule are essential for its interaction with biological targets. slideshare.net For example, studies on other complex natural products have shown that modifications to specific rings or side chains can significantly alter or abolish biological activity. nih.gov While detailed SAR studies specifically on the this compound scaffold are in their early stages, the unique linkage in its dimeric structure presents an interesting target for future medicinal chemistry efforts aimed at optimizing its pharmacological profile. researchgate.netresearchgate.net

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

Synthetic Methodologies and Chemical Derivatization of Phoenicanthusine

Challenges in the Total Synthesis of Structurally Complex Dimeric Aporphine (B1220529) Alkaloids

The total synthesis of dimeric alkaloids, particularly those with intricate and sterically hindered structures, presents formidable challenges to synthetic chemists. sioc-journal.cn The case of Phoenicanthusine is especially demanding due to its novel molecular architecture.

A primary obstacle is the construction of the unique dimeric linkage. The N-6–C-4′ and C-7–C-5′ bonds that define this compound are without precedent, meaning that established methods for the dimerization of aporphine alkaloids may not be applicable without significant modification. researchgate.netresearchgate.net The synthesis of other bisaporphine alkaloids, such as rac-urbaine, has been achieved through the dimerization of a dehydroaporphine intermediate, but controlling the regioselectivity to achieve the specific connectivity of this compound would be a major hurdle. rsc.org

Furthermore, the creation of the tetracyclic aporphine core itself requires sophisticated strategies, often involving intramolecular biaryl coupling reactions. rsc.orgrsc.org In the context of a dimer, the synthetic design must carefully orchestrate both intramolecular cyclizations to form the monomers and a subsequent highly selective intermolecular coupling. Achieving this without undesired side reactions or the formation of incorrect isomers is a significant challenge.

Another key difficulty lies in stereocontrol. Like many natural products, dimeric alkaloids often possess multiple stereocenters. The synthesis of related complex dimers, such as the cyclotryptamine alkaloids, is often complicated by the need to control the formation of congested vicinal stereocenters. sioc-journal.cn A total synthesis of this compound would require precise control over the spatial arrangement of its constituent parts throughout a multi-step sequence. The development of a synthetic route that effectively addresses the challenges of regioselective bond formation and stereocontrol for this unique dimeric structure remains an open and complex problem in organic synthesis. tiikm.com

Semisynthetic Modifications and Analog Design from Natural Precursors

Semisynthesis, the chemical modification of readily available natural products, is a powerful tool for generating novel analogs for structure-activity relationship (SAR) studies and drug discovery. While no semisynthetic studies have been reported for this compound itself, likely due to its recent discovery and low natural abundance, work on other aporphine alkaloids demonstrates the feasibility of this approach.

Aporphines are considered a privileged scaffold in medicinal chemistry, and numerous efforts have focused on their modification. nih.gov For example, the abundant natural aporphine (+)-boldine has served as a starting material for the preparation of new heterocyclic systems and C-2-alkoxylated (+)-predicentrine analogues with affinity for serotonin (B10506) receptors. colab.wsnih.govacs.orgresearchgate.net Similarly, a series of derivatives has been synthesized from natural aporphines like crebanine, isocorydine, and stephanine (B192439) through reactions such as ring-opening, bromination, methylation, and dehydrogenation to explore their antiarrhythmic activities. mdpi.com

These examples highlight a range of established chemical transformations that could be applied to design analogs based on the this compound structure. Such a program would likely begin with more accessible monomeric aporphine alkaloids, modifying them to introduce key functional groups or to prepare them for a dimerization step that could lead to novel this compound-like skeletons. This strategy allows for the exploration of the chemical space around the natural product, potentially leading to the discovery of compounds with enhanced or novel biological properties. researchgate.net

Development of Novel Synthetic Reactions for the this compound Skeleton

The construction of the unique dimeric skeleton of this compound necessitates the development or adaptation of synthetic reactions capable of forming its defining N-6–C-4′ and C-7–C-5′ bonds with high selectivity. Modern synthetic organic chemistry offers a powerful toolkit that could be leveraged to meet this challenge.

Key strategies for the synthesis of the monomeric aporphine core often rely on palladium-catalyzed intramolecular C-H arylation or direct biaryl coupling reactions. rsc.orgresearchgate.netresearchgate.netresearchgate.net A significant innovation would be to adapt these powerful methods for a selective intermolecular coupling of two different aporphine precursors. This would require overcoming the inherent challenge of controlling the regioselectivity of the coupling between two complex molecules.

Benzyne (B1209423) chemistry represents another advanced strategy that has been successfully applied to the synthesis of the aporphine nucleus. rsc.orgacs.org In these approaches, a [4+2] cycloaddition reaction between an isoquinoline (B145761) derivative and a benzyne precursor rapidly assembles the tetracyclic core. acs.org A novel disconnection for this compound could envision using a functionalized aporphine monomer in a reaction with a benzyne or related reactive intermediate derived from the second monomer to forge one of the critical intermolecular bonds.

Furthermore, oxidative coupling reactions are central to many proposed syntheses of biaryl natural products. rsc.org The development of a catalytic system, perhaps using copper or another transition metal, that could mediate the direct oxidative coupling of a C-7 carbon on one monomer with the C-5′ carbon of another, while simultaneously facilitating the N-C bond formation, would represent a major breakthrough in the synthesis of this alkaloid class. The successful synthesis of the this compound skeleton will likely depend on the innovative application and development of such modern synthetic methods to control the formation of its unprecedented dimeric structure.

Future Research Directions and Uncharted Territories in Phoenicanthusine Studies

Application of Advanced '-omics' Technologies in Biosynthetic Research

The biosynthesis of dimeric aporphine (B1220529) alkaloids is generally proposed to occur via the oxidative coupling of monomeric precursors, but the specific enzymatic machinery responsible for the unique linkage in Phoenicanthusine is unknown. researchgate.net Modern multi-omics approaches offer a powerful toolkit to dissect its formation. metwarebio.com

A key future endeavor would be the integrated transcriptomic and metabolomic analysis of Phoenicanthus obliqua. mdpi.comnih.govmdpi.com By correlating gene expression profiles with the presence of this compound and potential precursors in different plant tissues, it would be possible to identify candidate genes involved in its biosynthesis. frontiersin.orgfrontiersin.org The general pathway to the monomeric precursors is understood to proceed from L-tyrosine via (S)-reticuline, a central intermediate in benzylisoquinoline alkaloid (BIA) synthesis. acs.org The crucial unknown steps are the final dimerization and cyclization.

Future research should focus on identifying specific cytochrome P450 monooxygenases (P450s) and laccase-like enzymes, which are often implicated in the phenolic oxidative coupling reactions that form such dimers. kyoto-u.ac.jp Gene co-expression network analysis, which has been successfully applied to study alkaloid biosynthesis in other species, could pinpoint the specific enzymes that catalyze the formation of this compound's distinctive bonds. frontiersin.org Elucidating this pathway is not only of fundamental scientific interest but also a prerequisite for the biotechnological production of the compound. frontiersin.org

Table 1: Proposed 'Omics' Strategy for this compound Biosynthesis Research

| Research Step | Technology | Objective | Potential Outcome |

| Genome/Transcriptome Sequencing | Next-Generation Sequencing (NGS) | Generate a comprehensive database of genes from Phoenicanthus obliqua. | Identification of all potential enzyme-encoding genes, including P450s, methyltransferases, and oxidoreductases. frontiersin.org |

| Metabolomic Profiling | LC-MS/MS, NMR | Identify and quantify this compound, its monomeric precursors, and related alkaloids in various plant tissues. | Mapping the distribution of target compounds and pathway intermediates within the plant. |

| Integrated Data Analysis | Bioinformatics, Co-expression Networks | Correlate gene expression levels with metabolite abundance. | Pinpointing a shortlist of candidate genes whose expression patterns strongly match the production of this compound. frontiersin.orgnih.gov |

| Gene Function Validation | Heterologous Expression, CRISPR/Cas9 | Express candidate genes in microbial hosts (E. coli, yeast) or use gene editing to confirm their enzymatic function. | Definitive identification of the enzymes responsible for the unique dimerization and linkage in this compound. pnas.org |

Exploration of Undiscovered Bioactivities and Molecular Targets beyond Initial Findings

The pharmacological profile of this compound is almost entirely unknown, presenting a significant opportunity for discovery. The only reported investigation is an in-silico study suggesting that this compound docks favorably with Renin, an important enzyme in blood pressure regulation. iti.lk

An immediate priority is the experimental validation of this computational hit. In vitro enzymatic assays are needed to determine if this compound can indeed inhibit Renin activity and to establish its potency (IC₅₀). mdpi.comnih.govplos.org Should this activity be confirmed, it would position this compound as a novel scaffold for the development of antihypertensive agents.

Beyond this initial lead, a broad-based bioactivity screening program is warranted. Dimeric aporphine alkaloids as a class exhibit a wide array of pharmacological effects, including cytotoxic, antimicrobial, antimalarial, antiplatelet, and α-glucosidase inhibitory activities. researchgate.netresearchgate.netnih.govresearchgate.net Therefore, future studies should screen this compound against a diverse panel of targets, including various cancer cell lines, pathogenic microbes (bacteria and fungi), and key enzymes relevant to metabolic diseases like diabetes (e.g., α-glucosidase). nih.gov Furthermore, given that extracts from other endemic Sri Lankan Annonaceae have shown potent antioxidant and mosquito larvicidal properties, these activities should also be explored for the pure compound. nsf.gov.lk

Innovative Methodologies for Enhanced Production and Derivatization

As this compound is isolated from an endemic and likely rare plant, reliance on natural sourcing is unsustainable for any large-scale research or development. researchgate.net Future research must therefore focus on innovative methods for its production.

Total Synthesis: While no total synthesis of this compound has been reported, synthetic routes for other complex aporphine dimers have been successfully developed. acs.orgnih.govpsu.edu A concise total synthesis of 7,7'-bisdehydro-O-methylisopiline, an alkaloid co-isolated with this compound, has been achieved, demonstrating the feasibility of constructing related scaffolds. researchgate.net Developing a total synthesis for this compound would be a significant chemical challenge, particularly in controlling the regioselectivity of the dual C-C and C-N bond formations. Success would not only confirm its structure but also enable the production of analogues for structure-activity relationship (SAR) studies. arizona.edu

Biotechnological Production: A more scalable and sustainable long-term approach is metabolic engineering. nih.gov Significant progress has been made in engineering microbial hosts like Escherichia coli and Saccharomyces cerevisiae to produce the key BIA intermediate (S)-reticuline from simple sugars. pnas.orgfrontiersin.org Once the specific genes for this compound's biosynthesis are identified (as per section 7.1), they could be introduced into these engineered microbial chassis to enable heterologous production. kyoto-u.ac.jp This approach has the potential to produce this compound, or at least its core structure, in a controlled and scalable fermentation process, overcoming the limitations of plant extraction. pnas.org

Interdisciplinary Approaches Integrating Chemical Biology and Computational Sciences

The initial in-silico study docking this compound with Renin is a prime example of how computational science can guide research on rare natural products. iti.lk This interdisciplinary approach should be expanded significantly.

Computational Screening: Molecular docking simulations can be used to screen this compound against hundreds of known protein targets, helping to prioritize subsequent in vitro assays. amazonaws.com Docking studies on other dimeric aporphines have successfully predicted interactions with targets like α-glucosidase and various protein kinases, providing a precedent for this strategy. researchgate.netnih.gov The crystal structure of human Renin complexed with inhibitors is available in the Protein Data Bank (PDB ID: 2V0Z), providing a high-quality model for such computational work. rcsb.org

Chemical Biology: Should a compelling interaction be identified and validated, chemical biology tools could be developed to probe its mechanism of action in a cellular context. For instance, a simplified or derivatized form of this compound could be functionalized with a fluorescent tag or a biotin (B1667282) handle to create a chemical probe. This probe could be used in cell imaging to visualize its subcellular localization or in affinity-based pull-down experiments to identify its binding partners, thus confirming its molecular target and potentially uncovering new ones.

Unexplored Potential in Comparative Phytochemistry and Ecological Interactions

The botanical and ecological context of this compound is another underexplored area. The genus Phoenicanthus comprises only two species, both endemic to the wet tropical biome of Sri Lanka: P. obliqua and P. coriacea. researchgate.netnsf.gov.lkkew.org

Comparative Phytochemistry: A thorough phytochemical investigation of P. coriacea has not been reported. Such a study is a high priority. Comparing the alkaloid profile of P. coriacea with that of P. obliqua would provide valuable chemotaxonomic insights. It would reveal whether this compound is unique to P. obliqua or a characteristic metabolite of the genus. This comparison could also lead to the discovery of new, related alkaloids.

Ecological Role: The high structural complexity of alkaloids like this compound suggests they serve an important function for the producing organism. scielo.brscielo.br In Annonaceae, alkaloids are known to act as defense compounds against herbivores and pathogens. researchgate.net Studies have also shown that the production of some alkaloids, such as liriodenine (B31502), can increase in response to abiotic stresses like drought, where they may play a role in physiological regulation as osmolytes. mdpi.com Future research should investigate the ecological role of this compound. This could involve analyzing its concentration in different parts of the plant (e.g., young vs. mature leaves, bark, roots) and conducting bioassays to test its deterrent or toxic effects on local insects and microbial pathogens. Understanding its natural function could provide clues to its pharmacological potential.

Q & A

Q. What criteria should guide the inclusion/exclusion of contradictory data in meta-analyses of this compound’s efficacy?

Q. How should long-term stability studies of this compound formulations be structured for regulatory compliance?

- Methodological Answer: Follow ICH Q1A guidelines: Test stability under accelerated (40°C/75% RH) and long-term (25°C/60% RH) conditions. Monitor degradation products via LC-MS and report results in alignment with journal-specific supplementary data policies .

Cross-Disciplinary Research

Q. What integrative approaches combine ethnopharmacological data with modern pharmacology to study this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.